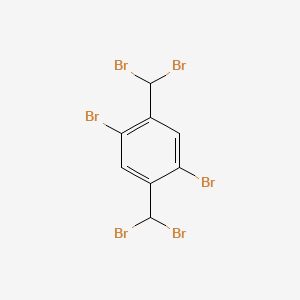

1,4-Dibromo-2,5-bis(dibromomethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Dibromo-2,5-bis(dibromomethyl)benzene is a polybrominated aromatic compound with the molecular formula C8H4Br6 This compound is characterized by the presence of two bromine atoms attached to the benzene ring at positions 1 and 4, and two dibromomethyl groups attached at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,5-bis(dibromomethyl)benzene can be synthesized through the bromination of 1,4-dimethylbenzene (p-xylene). The reaction involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds through the formation of intermediate bromomethyl groups, which are further brominated to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-bis(dibromomethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent such as ethanol or water.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.

Reduction Reactions: Products include hydrogenated benzene derivatives.

Scientific Research Applications

Applications Overview

-

Separation Techniques

- High-Performance Liquid Chromatography (HPLC) : 1,4-Dibromo-2,5-bis(dibromomethyl)benzene can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid, which can be replaced by formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities in preparative separation processes .

-

Polymer and Materials Chemistry

- The compound serves as a reactive building block in the synthesis of polybromides, which are important in the development of advanced materials. Aryl and benzyl polybromides derived from this compound have been recognized for their potential applications in creating functional polymers and materials with specific properties .

-

Dimorphism Studies

- Research has identified two polymorphic forms of this compound, each exhibiting distinct thermodynamic properties. These forms have been characterized through crystallographic studies, revealing insights into their stability and transformation behavior under varying conditions . Understanding these polymorphs is crucial for applications where specific physical properties are desired.

Case Study 1: HPLC Application

A study conducted utilizing the Newcrom R1 HPLC column demonstrated the effective separation of this compound from other compounds. The method was optimized for both speed and efficiency, showcasing the compound's utility in analytical chemistry .

Case Study 2: Polymer Synthesis

In a recent investigation into sustainable preparation methods for aryl-cored dibromides, researchers successfully scaled up the synthesis of related compounds using this compound as a key intermediate. This study highlighted the compound's versatility in producing materials with enhanced reactivity and functionality .

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-bis(dibromomethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and dibromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of dibromomethyl groups.

1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of dibromomethyl groups.

1,2-Dibromo-4,5-dimethylbenzene: Similar structure but with bromine atoms at different positions.

Uniqueness

1,4-Dibromo-2,5-bis(dibromomethyl)benzene is unique due to the presence of multiple bromine atoms and dibromomethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biomolecules makes it a valuable compound in scientific research and industrial applications.

Biological Activity

1,4-Dibromo-2,5-bis(dibromomethyl)benzene, a brominated aromatic compound, has garnered attention due to its potential biological activities and applications in various fields, including organic synthesis and materials science. This article provides a comprehensive overview of its biological activity based on recent research findings.

- Molecular Formula : C8H6Br4

- Molecular Weight : 421.75 g/mol

- CAS Number : 35335-16-1

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including halogenation reactions. It exhibits two polymorphic forms that have been structurally characterized:

- Form I : Triclinic space group P

- Form II : Monoclinic space group P21/c

These modifications are linked by intermolecular Br⋯Br interactions, which play a significant role in their stability and thermodynamic properties .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. The compound's effectiveness against various bacterial strains has been evaluated, demonstrating its potential as a biocide. The mechanism of action is thought to involve disruption of microbial cell membranes due to the presence of multiple bromine atoms, which enhances lipophilicity and facilitates membrane penetration.

Cytotoxic Effects

Research has shown that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, studies involving breast cancer cells have indicated that exposure to dibrominated compounds can lead to increased apoptosis rates. The underlying mechanisms are believed to involve oxidative stress pathways and disruption of cellular signaling related to proliferation and survival .

Case Studies

- Breast Cancer Cell Lines : In a study examining chemical exposures among firefighters, this compound was associated with elevated risks of breast cancer due to its ability to interact with hormone signaling pathways .

- Environmental Impact : The compound's persistence in the environment raises concerns regarding its potential endocrine-disrupting effects. Studies have suggested that brominated compounds can mimic hormone activity, leading to developmental and reproductive toxicity in wildlife .

Table of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Endocrine disruption | Alters hormone signaling pathways |

The biological activity of this compound is primarily attributed to:

- Oxidative Stress : Induction of reactive oxygen species (ROS), leading to cellular damage.

- Membrane Disruption : Interaction with lipid bilayers due to its lipophilic nature.

- Hormonal Interference : Mimicking or blocking hormone receptors.

Properties

CAS No. |

36711-69-0 |

|---|---|

Molecular Formula |

C8H4Br6 |

Molecular Weight |

579.5 g/mol |

IUPAC Name |

1,4-dibromo-2,5-bis(dibromomethyl)benzene |

InChI |

InChI=1S/C8H4Br6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,7-8H |

InChI Key |

KLEOTAJNEAAHOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)C(Br)Br)Br)C(Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.